molecular formula C11H22ClN B1379217 8-Azaspiro[5.6]dodecane hydrochloride CAS No. 1803585-65-0

8-Azaspiro[5.6]dodecane hydrochloride

Cat. No. B1379217
CAS RN: 1803585-65-0
M. Wt: 203.75 g/mol
InChI Key: GHYIZZYBCLKDID-UHFFFAOYSA-N
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Description

8-Azaspiro[5.6]dodecane hydrochloride is a chemical compound with the CAS Number: 1803585-65-0 . It has a molecular weight of 203.76 .


Molecular Structure Analysis

The IUPAC name for this compound is 8-azaspiro[5.6]dodecane hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Drug Discovery and Development

8-Azaspiro[5.6]dodecane hydrochloride: is a compound of interest in the field of drug discovery due to its spirocyclic structure, which is a feature present in many biologically active molecules . Its unique structure can be utilized to create novel drugs with potential therapeutic applications.

Synthesis of Pyrrole Derivatives

This compound serves as a scaffold for the synthesis of pyrrole derivatives, which are significant in medicinal chemistry . Pyrrole-based compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Anticancer Research

Spirocyclic compounds like 8-Azaspiro[5.6]dodecane hydrochloride are used to synthesize derivatives that show promise in anticancer research. These derivatives can inhibit cancer cell growth and overcome drug resistance .

Catalysis

The spirocyclic nature of 8-Azaspiro[5.6]dodecane hydrochloride makes it valuable in catalysis. It can be used to catalyze various chemical reactions, potentially leading to more efficient and selective synthesis processes.

Polymer Synthesis

In polymer science, 8-Azaspiro[5.6]dodecane hydrochloride can be employed to create polymers with unique properties due to its rigid and stable spirocyclic structure.

N-Heterocyclic Chemistry

As an N-heterocyclic compound, 8-Azaspiro[5.6]dodecane hydrochloride plays a fundamental role in the development of new chemical entities in heterocyclic chemistry. This area of chemistry is crucial for the design of new drugs and materials .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

8-azaspiro[5.6]dodecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIZZYBCLKDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[5.6]dodecane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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